ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-22-16(19)18-11-8-15(9-12-18)17-23(20,21)13-10-14-6-4-3-5-7-14/h3-7,10,13,15,17H,2,8-9,11-12H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKGHKSWFFELQQ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Biological Activity
Ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, which is a common motif in many biologically active compounds. The presence of the sulfonamide group and the phenylethenyl moiety suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Calcium Channel Modulation : Some derivatives have shown inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular conditions .
- Nitric Oxide Production : Certain piperidine derivatives are known to enhance nitric oxide production, contributing to vasodilation and anti-inflammatory effects .
- Anticancer Activity : Compounds related to this compound have been evaluated for their potential to inhibit tumor growth in breast cancer models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Hypertensive Models : In a study involving spontaneously hypertensive rats, a derivative of this compound was administered orally, resulting in significant blood pressure reduction without causing reflex tachycardia. This suggests a favorable safety profile for potential antihypertensive therapies .
- Cancer Research : A patent describes the use of structurally similar compounds for treating breast cancer, indicating that modifications to the piperidine structure can enhance anticancer activity .
- Inflammation Studies : Research has highlighted the role of nitric oxide produced by piperidine derivatives in mediating inflammatory responses, suggesting therapeutic applications in conditions characterized by excessive inflammation .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For instance, a patent (US9796683B2) describes the use of tetrasubstituted alkene compounds for treating breast cancer, highlighting the potential of this class of compounds in oncology .
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial effects. Compounds with similar structures have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties. This could be particularly beneficial in developing new antibiotics to combat resistant strains .
Neurological Applications
There is emerging evidence that piperidine derivatives can influence neurological pathways and may be useful in treating neurodegenerative diseases. The unique structure of this compound could allow it to interact with neurotransmitter systems, potentially leading to applications in conditions such as Alzheimer's or Parkinson's disease.
Case Study 1: Breast Cancer Treatment
In a study exploring the efficacy of similar compounds against breast cancer cell lines, researchers found that derivatives with sulfonamide groups significantly inhibited cell growth and induced apoptosis. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
A comparative analysis of various piperidine derivatives revealed that those containing sulfonamide functionalities exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into a novel antimicrobial agent .
Preparation Methods
Esterification of Isonipecotic Acid
Isonipecotic acid (1.29 g, 10.0 mmol) is dissolved in absolute ethanol (50 mL) and cooled to 0°C. Thionyl chloride (2.91 mL, 40.0 mmol) is added dropwise, followed by refluxing for 48 hours. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with 10% NaOH, dried over anhydrous Na₂SO₄, and concentrated to yield ethyl piperidine-4-carboxylate as a clear oil (94% yield). This method ensures high purity and scalability, critical for subsequent functionalization.
Synthesis of (E)-2-Phenylethenesulfonyl Chloride
The (E)-configured styrenyl group is critical for the compound’s stereochemical integrity. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for E-selective alkene formation.
HWE Reaction for (E)-Styrenyl Sulfonic Acid
- Phosphonate Preparation : React diethyl (benzylsulfonyl)methylphosphonate with paraformaldehyde in the presence of NaH to generate the phosphonate ylide.
- Aldehyde Coupling : Treat the ylide with benzaldehyde to yield (E)-2-phenylethenesulfonic acid.
- Chlorination : Convert the sulfonic acid to sulfonyl chloride using PCl₅ or SOCl₂.
Alternative Synthetic Routes
Wittig Reaction for Styrenyl Group Installation
An alternative to the HWE reaction employs Wittig reagents. For example, treatment of a sulfonamide-bearing aldehyde with a benzyltriphenylphosphonium ylide produces the (E)-styrenyl sulfonamide. This method may offer higher yields in certain solvent systems (e.g., THF at −78°C).
Direct Sulfonylation of Preformed Amines
If the (E)-styrenesulfonyl chloride is unavailable, in situ generation via sulfonic acid chlorination can be attempted. However, this approach risks side reactions, necessitating stringent temperature control.
Characterization and Analytical Data
Successful synthesis requires validation through spectroscopic and chromatographic methods:
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): Expected signals include δ 7.40–7.20 (m, 5H, aromatic), 6.80 (d, J = 16.0 Hz, 1H, CH=CH), 6.30 (d, J = 16.0 Hz, 1H, CH=CH), 4.10 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.70–3.50 (m, 1H, piperidine CH), and 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- IR : Peaks at 1720 cm⁻¹ (ester C=O), 1350 cm⁻¹ (S=O symmetric), and 1160 cm⁻¹ (S=O asymmetric).
Chromatographic Purity
HPLC (C18 column, acetonitrile/water 70:30) should show a single peak with >98% purity.
Challenges and Optimization
- Stereochemical Control : Ensuring E-selectivity during alkene formation requires precise reaction conditions. The HWE reaction typically achieves >30:1 E/Z selectivity.
- Sulfonyl Chloride Stability : (E)-2-phenylethenesulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions.
- Yield Improvements : Microwave-assisted synthesis or flow chemistry could reduce reaction times and improve yields.
Q & A
Basic Question: What are the recommended analytical methods for monitoring the synthesis of ethyl 4-[[(E)-2-phenylethenyl]sulfonylamino]piperidine-1-carboxylate?
Answer:
The synthesis of this compound requires rigorous monitoring to ensure purity and reaction completion. Key methods include:
- Thin-Layer Chromatography (TLC): Used to track reaction progress by comparing Rf values of reactants and products.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns (e.g., Newcrom R1) is effective for separating intermediates and final products. Mobile phases often combine methanol with buffer solutions (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) for optimal resolution .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with specific attention to sulfonamide and piperidine proton environments .
Advanced Question: How can researchers resolve contradictions in biological activity data for sulfonamide-containing piperidine derivatives?
Answer:
Contradictions often arise from differences in substituent effects or assay conditions. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents on the phenyl or piperidine moieties. For example, replacing a fluorine (as in ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate) with a methyl group alters lipophilicity and binding affinity .
- Computational Docking: Use molecular dynamics simulations to predict interactions with target proteins (e.g., enzymes in CNS pathways). Compare results with in vitro assays to validate hypotheses .
- Standardized Assay Protocols: Ensure consistent cell lines, incubation times, and control compounds across studies to minimize variability .
Basic Question: What synthetic routes are commonly employed for piperidine-carboxylate derivatives?
Answer:
Piperidine-carboxylate cores are typically synthesized via:
- Nucleophilic Substitution: React piperidine-4-carboxylate esters with sulfonyl chlorides or bromides under basic conditions (e.g., K₂CO₃ in DMF). For example, ethyl 1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate is synthesized using 4-(propan-2-yl)benzyl chloride .
- Suzuki-Miyaura Coupling: Introduce aryl groups to the piperidine ring using palladium catalysts, though this is less common for sulfonamide derivatives .
Advanced Question: How can researchers optimize the yield of this compound in multi-step syntheses?
Answer:
Yield optimization requires addressing bottlenecks at each step:
- Intermediate Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate key intermediates (e.g., sulfonamide precursors) .
- Reaction Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide formation but may require post-reaction dilution to precipitate products .
- Catalytic Additives: Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation reactions, reducing side-product formation .
Basic Question: What safety precautions are critical when handling sulfonamide-based piperidine derivatives?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., sulfonyl chlorides) .
- Emergency Protocols: Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .
Advanced Question: What strategies can mitigate batch-to-batch variability in the physicochemical properties of this compound?
Answer:
- Strict Solvent Control: Ensure anhydrous conditions for hygroscopic intermediates (e.g., sulfonamide precursors) .
- Crystallization Optimization: Use solvent-antisolvent pairs (e.g., methanol/water) to recrystallize the final product, enhancing polymorph consistency .
- Quality Control (QC) Metrics: Implement LC-MS for every batch to verify molecular weight and purity (>95% by HPLC area) .
Basic Question: How is the stereochemistry of the (E)-2-phenylethenyl group confirmed in this compound?
Answer:
- NOESY NMR: Nuclear Overhauser effect spectroscopy identifies spatial proximity between protons on the ethenyl group and adjacent substituents, confirming the (E)-configuration .
- UV-Vis Spectroscopy: Conjugated double bonds in the (E)-isomer exhibit distinct λmax shifts compared to the (Z)-form .
Advanced Question: How do researchers address discrepancies in biological activity between in vitro and in vivo models for this compound?
Answer:
- Pharmacokinetic Profiling: Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance .
- Prodrug Modifications: Introduce ester or amide prodrug moieties to enhance bioavailability, as seen in ethyl 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylate derivatives .
Basic Question: What computational tools are used to predict the binding mode of this compound to biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Predict interactions with receptors (e.g., serotonin transporters) using crystal structures from the PDB .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
Advanced Question: What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?
Answer:
- Limitations: Low yields in sulfonylation steps and high catalyst costs for coupling reactions.
- Solutions:
- Flow Chemistry: Continuous flow systems improve heat/mass transfer during exothermic sulfonamide formation .
- Green Catalysts: Replace Pd-based catalysts with immobilized lipases (e.g., for ester hydrolysis steps) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
